2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including bromine atoms, amide groups, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
- 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate features additional methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in unique properties and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22Br3N3O7 |
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Molecular Weight |
728.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H22Br3N3O7/c1-36-20-9-14(10-21(37-2)24(20)38-3)26(35)39-23-15(8-16(27)11-19(23)29)12-31-32-22(33)13-30-25(34)17-6-4-5-7-18(17)28/h4-12H,13H2,1-3H3,(H,30,34)(H,32,33)/b31-12+ |
InChI Key |
FQQCZKKXWLNQCB-KLPHOBTLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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